5,5-Dimethylheptanoic acid

Description

Significance of Branched-Chain Carboxylic Acids in Biological Systems and Chemical Synthesis

In biological systems, BCFAs are integral components of cellular membranes, particularly in certain bacteria, where they contribute to membrane fluidity. nih.gov They are synthesized from branched-chain amino acids and play a crucial role in the organism's ability to adapt to different environments. nih.gov In the realm of chemical synthesis, branched-chain carboxylic acids serve as versatile building blocks. Their unique structures are utilized in the manufacturing of various products, including lubricants, greases, and cosmetics. researchgate.net For instance, the presence of branching can lower the melting point of a fatty acid, a property that is exploited in the production of pour point depressants for oils. researchgate.net

Overview of Heptanoic Acid Derivatives and their Research Relevance

Heptanoic acid is a seven-carbon straight-chain fatty acid that occurs naturally in some plant oils and animal fats. solubilityofthings.com Its derivatives have garnered considerable attention in various research fields. ontosight.ai They are widely used in the synthesis of esters for fragrances, flavorings, and cosmetics. solubilityofthings.com The introduction of functional groups or branching to the heptanoic acid backbone can lead to compounds with specific biological activities or desirable chemical properties. ontosight.ai For example, certain heptanoic acid derivatives have been investigated for their potential therapeutic applications, including in cancer research. biosynth.com The study of these derivatives allows researchers to understand how structural modifications influence a molecule's behavior, paving the way for the development of new materials and pharmaceuticals. ontosight.ai

Scope of Academic Inquiry into 5,5-Dimethylheptanoic Acid

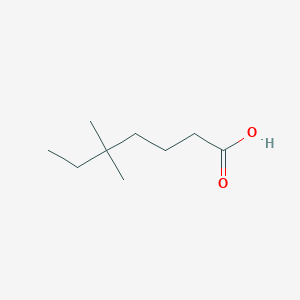

This compound is a branched-chain fatty acid with the molecular formula C9H18O2. It is characterized by a heptanoic acid structure with two methyl groups attached to the fifth carbon atom. nih.gov Academic inquiry into this specific compound focuses on several key areas. Researchers are interested in its synthesis, typically achieved through the oxidation of the corresponding alcohol, 5,5-dimethylheptanol. The chemical reactivity of this compound is also a subject of study, with investigations into reactions such as oxidation, reduction, and substitution. Furthermore, its potential applications as a building block in organic synthesis and as an intermediate for specialty chemicals and pharmaceuticals are being explored. The unique branching at the C5 position influences its physical and chemical properties, making it a compound of interest for comparative studies with other branched-chain and straight-chain fatty acids. researchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H18O2 | nih.gov |

| Molecular Weight | 158.24 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 52146-21-1 | nih.gov |

| XLogP3 | 2.9 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 158.130679813 Da | nih.gov |

| Monoisotopic Mass | 158.130679813 Da | nih.gov |

| Topological Polar Surface Area | 37.3 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

Research Findings on this compound

Detailed research into this compound has primarily centered on its synthesis and chemical reactivity. The most common method for its preparation involves the oxidation of 5,5-dimethylheptanol. This reaction typically employs strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure the conversion of the primary alcohol to a carboxylic acid without degrading the branched structure.

The chemical behavior of this compound is characteristic of carboxylic acids, but with influences from its branched structure. It can undergo several types of reactions:

Oxidation: Further oxidation can lead to the formation of ketones or aldehydes, depending on the specific reagents and reaction conditions used.

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 5,5-dimethylheptanol, using powerful reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group of the carboxylic acid can be substituted to form various derivatives, including esters and amides.

The branching at the 5-position is noted to affect the compound's reactivity and may necessitate specific reaction conditions. While the oxidation of the precursor alcohol is the most documented synthetic route, alkylation methods offer an alternative for creating structural variations, though they can be more complex to control.

In terms of applications, this compound is utilized in scientific research as a building block for creating more complex molecules and as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its potential biological roles are also a subject of investigation.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-9(2,3)7-5-6-8(10)11/h4-7H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJOTMPRIAEKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659480 | |

| Record name | 5,5-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52146-21-1 | |

| Record name | 5,5-Dimethylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical and Spectroscopic Characterization of 5,5 Dimethylheptanoic Acid and Analogues

Spectroscopic Characterization for Structural Elucidation

While chromatography excels at separation, spectroscopy is indispensable for the definitive structural elucidation of a purified compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of compounds like 5,5-dimethylheptanoic acid. The chemical shift, integration, and splitting pattern (multiplicity) of the signals in an NMR spectrum reveal the electronic environment, number, and connectivity of the nuclei.

For this compound, the key structural features to be confirmed by NMR are the heptanoic acid backbone, the ethyl group at the C5 position, and the two methyl groups also at the C5 position, creating a quaternary carbon.

¹H NMR: The spectrum would be expected to show a singlet for the six equivalent protons of the two methyl groups at C5. The ethyl group at C5 would produce a triplet for its methyl protons and a quartet for its methylene (B1212753) protons. The protons on the straight-chain portion of the molecule (C2, C3, C4, C6, C7) would appear as multiplets.

¹³C NMR: The spectrum would show distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon of the carboxylic acid (downfield, ~180 ppm), the quaternary carbon at C5, and the carbons of the two equivalent methyl groups and the ethyl group attached to C5.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~12.0 (singlet, broad) | ~180.0 |

| C2 (-CH₂) | ~2.3 (triplet) | ~35.0 |

| C3 (-CH₂) | ~1.6 (multiplet) | ~25.0 |

| C4 (-CH₂) | ~1.5 (multiplet) | ~38.0 |

| C5 (-C(CH₃)₂(CH₂CH₃)) | - | ~36.0 |

| C6 (-CH₂CH₃) | ~1.3 (quartet) | ~30.0 |

| C7 (-CH₂CH₃) | ~0.8 (triplet) | ~8.0 |

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique essential for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS provides highly accurate mass measurements, typically to four or five decimal places. nih.gov This precision allows for the calculation of an elemental composition, as each element has a unique exact mass.

For this compound, the molecular formula is C9H18O2. The theoretical monoisotopic mass, calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O), is 158.130679813 Da. nih.gov

In a typical HRMS analysis, the compound is ionized, commonly using techniques like electrospray ionization (ESI), and the resulting ions are guided into a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument. imrpress.com The analyzer measures the ion's m/z with high accuracy. The experimentally determined mass is then compared against the theoretical mass for the suspected formula. A low mass error, usually expressed in parts per million (ppm), between the measured and theoretical values provides strong evidence for the proposed elemental composition.

The confirmation of the molecular formula for this compound using HRMS is demonstrated in the table below, which compares the theoretical exact mass with a plausible experimental result.

| Parameter | Value |

| Proposed Molecular Formula | C9H18O2 |

| Theoretical Exact Mass (Da) | 158.13068 |

| Hypothetical Measured Mass (Da) | 158.13065 |

| Mass Error (ppm) | -1.897 |

This interactive table showcases a hypothetical HRMS result. The small mass error provides high confidence in the assigned molecular formula of C9H18O2.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum plots the percentage of transmitted light against the wavenumber (cm⁻¹) of the radiation, revealing characteristic absorption bands that act as fingerprints for different functional groups.

The structure of this compound contains an alkane framework and a carboxylic acid functional group. The IR spectrum is therefore expected to display distinct absorption bands corresponding to the vibrations of these moieties.

The most prominent features for the carboxylic acid group include:

A very broad and strong absorption band for the O-H stretching vibration, typically appearing in the range of 3300-2500 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules. libretexts.org

An intense and sharp absorption band corresponding to the C=O (carbonyl) stretching vibration, which for a saturated aliphatic carboxylic acid, is expected between 1760 and 1690 cm⁻¹. libretexts.orglumenlearning.com

A C-O stretching vibration, which is typically found in the 1320-1210 cm⁻¹ region. libretexts.orglumenlearning.com

The aliphatic (alkane) portion of the molecule is identified by C-H bond vibrations:

Strong absorption bands from C-H stretching in the methyl (CH₃) and methylene (CH₂) groups, which occur in the 3000-2850 cm⁻¹ region. lumenlearning.com

Bending vibrations for C-H bonds, such as scissoring and rocking, which appear in the 1470-1350 cm⁻¹ range. libretexts.orglumenlearning.com

The expected characteristic IR absorption bands for this compound are summarized in the following table.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |

| 3000 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |

| 1760 - 1690 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1470 - 1350 | C-H Bend | Alkane (CH₂, CH₃) | Medium |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Medium |

This interactive table details the principal IR absorption bands anticipated for this compound, allowing for the identification of its key functional groups.

Derivatives and Structural Analogues of 5,5 Dimethylheptanoic Acid

Synthesis and Characterization of Novel Derivatives

The generation of novel derivatives from 5,5-dimethylheptanoic acid leverages established and innovative synthetic organic chemistry techniques. These methods aim to introduce new functional groups, thereby creating molecules with potential applications as chiral building blocks, esters with specific physical properties, or more complex functionalized acids.

Amino acids are fundamental chiral building blocks in the synthesis of a wide array of heterocyclic systems and complex organic molecules. researchgate.net The introduction of an amino group into a dimethyl-substituted carboxylic acid framework, such as a dimethylhexanoic or dimethylheptanoic acid, creates a valuable synthon for asymmetric synthesis. These amino-dimethyl acid derivatives can be used to construct peptides, natural product analogs, and other chiral compounds. nih.govmdpi.com

The synthesis of these chiral building blocks often involves the use of chiral Ni(II) complexes of Schiff bases derived from amino acids like alanine. nih.gov This methodology allows for the stereoselective alkylation of the amino acid, enabling the construction of α,α-disubstituted amino acid derivatives. nih.gov For instance, the reaction of an alanine-derived Ni(II) complex with an appropriate alkyl halide can introduce the dimethyl-substituted carbon chain, yielding the desired amino-dimethylhexanoic or heptanoic acid derivative with high enantiomeric excess. nih.gov The process typically involves the formation of the complex, a base-mediated alkylation reaction, and subsequent disassembly of the complex under acidic conditions to release the target amino acid. nih.gov

Esterification of this compound is a primary method for modifying its physical and chemical properties, such as boiling point, solubility, and reactivity. Ethyl esters are common derivatives explored for various applications. A notable synthetic route for a related compound, ethyl 7-bromo-2,2-dimethylheptanoate, involves the reaction of ethyl isobutyrate with 1,5-dibromopentane. google.com In this process, a strong base like lithium diisopropylamide (LDA) is used to deprotonate the ethyl isobutyrate, creating a nucleophile that subsequently displaces one of the bromine atoms on the 1,5-dibromopentane. google.com This reaction is often performed in a continuous flow reactor to control reaction conditions and improve yield, which can be limited by the formation of di-substituted byproducts. google.com

General methods for preparing carboxylic acid esters include reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride, followed by reaction with an alcohol. nih.govyoutube.com

The preparation of functionalized branched-chain carboxylic acids can be achieved through several general synthetic strategies. libretexts.org These methods often begin with an organic halogen compound, which is transformed to incorporate the carboxylic acid moiety. libretexts.orglibretexts.org

Two common approaches are the hydrolysis of nitriles and the carboxylation of organometallic intermediates like Grignard reagents. libretexts.orglibretexts.org

Nitrile Hydrolysis : This two-step method involves an S(N)2 reaction where a cyanide anion displaces a halide from a suitable alkyl halide precursor to form a nitrile. Subsequent hydrolysis of the nitrile, under acidic or basic conditions, yields the carboxylic acid. libretexts.orglibretexts.org This method is generally suitable for primary and secondary alkyl halides. libretexts.org

Carboxylation of Grignard Reagents : An alkyl or aryl halide is first converted into a highly nucleophilic Grignard reagent. This reagent then adds to carbon dioxide (an electrophile) to form a halomagnesium carboxylate salt. Acidic workup liberates the final carboxylic acid. libretexts.org

These methods allow for the strategic introduction of the carboxyl group onto a pre-existing branched hydrocarbon skeleton, enabling the synthesis of a wide range of functionalized, branched-chain carboxylic acids.

Comparative Studies with Structural and Functional Analogues

The specific placement of the gem-dimethyl group in this compound is crucial to its properties. Comparative studies with its isomers, where the methyl groups are located at different positions along the carbon chain, highlight the profound impact of structure on both chemical reactivity and biological activity.

The position of methyl groups on a carboxylic acid chain can significantly influence its chemical reactivity and biological interactions. Methyl groups introduce steric bulk, which can hinder the approach of reactants to the carboxylic acid functional group. For example, methyl groups closer to the carboxyl group (e.g., at the C2 position) would exert a stronger steric effect on esterification reactions than groups further down the chain (like in this compound).

From a biological perspective, the specific arrangement of methyl groups affects how the molecule fits into enzyme active sites or interacts with cellular receptors. The lipophilicity of the molecule is also altered by the addition and position of methyl groups, which can change its ability to cross biological membranes. reddit.com For instance, DL-2,6-dimethylheptanoic acid, an isomer of this compound, has been shown to inhibit the growth of the bacterium Vibrio fischeri, demonstrating that specific isomeric forms of dimethylated fatty acids can possess distinct biological activities. glpbio.com The precise stereochemistry and positioning of the methyl groups are critical for this inhibitory function. glpbio.com

Comparing this compound with its isomers and closely related structures reveals key differences in their fundamental properties. While all C9 dimethylated heptanoic acids share the same molecular formula and weight, the arrangement of the atoms leads to unique structures and, consequently, distinct chemical and physical characteristics.

Below is a comparative table of this compound and some of its structural analogues.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound | C9H18O2 | 158.24 | This compound |

| 2,4-Dimethylheptanoic acid | C9H18O2 | 158.24 | 2,4-dimethylheptanoic acid |

| 4,6-Dimethylheptanoic acid | C9H18O2 | 158.24 | 4,6-dimethylheptanoic acid |

| DL-2,6-Dimethylheptanoic acid | C9H18O2 | 158.24 | 2,6-dimethylheptanoic acid |

| 5,5-Dimethylhexanoic acid | C8H16O2 | 144.21 | 5,5-dimethylhexanoic acid |

Data sourced from PubChem. glpbio.comnih.govnih.govnih.govuni.lu

The data illustrates that while basic properties like molecular formula and weight are identical among isomers, their structural divergence is significant. For example, 2,4-dimethylheptanoic acid and 2,6-dimethylheptanoic acid possess chiral centers, leading to the existence of stereoisomers, a feature not present in the achiral this compound. glpbio.comnih.govnih.gov This structural complexity directly influences their interaction with biological systems, as seen with the activity of the 2,6-isomer. glpbio.com The comparison with 5,5-dimethylhexanoic acid, a shorter-chain analogue, highlights the effect of chain length on molecular weight and likely on properties such as boiling point and solubility.

Enantiomeric Differences in Biological Interactions and Applications

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a critical role in the biological activity of many compounds. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. A notable example of this enantiomeric differentiation can be observed in the structural analogues of this compound, such as the synthetic fatty acid synthase (FASN) inhibitor, C75.

C75, a compound that has been investigated for its potential anticancer properties, exists as a racemic mixture of two enantiomers: (+)-C75 and (-)-C75. Research has demonstrated that these enantiomers possess distinct biological activities, particularly in the context of cancer therapy. The inhibition of FASN, an enzyme overexpressed in many cancer types, by C75 leads to cancer cell death and a reduction in tumor growth. nih.gov

Studies have revealed that the (-)-C75 enantiomer is significantly more potent in its cytotoxic effects on cancer cells compared to the (+)-C75 enantiomer. nih.gov In clonogenic assays using prostate cancer cells, the IC50 value, which represents the concentration required to kill 50% of the cells, was substantially lower for the (-)-C75 enantiomer than for the racemic mixture or the (+)-C75 enantiomer. nih.gov This indicates that the (-)-enantiomer is the more active form in inducing cancer cell death.

Furthermore, the enantiomers of C75 exhibit differences in their ability to act as radiosensitizers, substances that make cancer cells more susceptible to radiation therapy. The (-)-C75 enantiomer has been shown to have a greater radiosensitizing capacity than its (+)-counterpart. nih.gov This differential activity highlights the potential for developing more effective and targeted cancer therapies by using the enantiomerically pure form of the drug. The use of the more active (-)-C75 enantiomer could potentially enhance the efficacy of radiation treatment while minimizing side effects associated with the less active (+)-enantiomer. nih.gov

The differential biological activities of the C75 enantiomers are summarized in the table below, based on studies in prostate cancer cells. nih.gov

| Enantiomer/Mixture | Cytotoxic Potency (IC50) | Radiosensitizing Capacity |

| (-)-C75 | More Potent (Lower IC50) | Greater |

| (+)-C75 | Less Potent (Higher IC50) | Substantially Less |

| Racemic C75 | Intermediate Potency | Intermediate |

These findings with C75 underscore the fundamental principle that stereochemistry can have a profound impact on the biological interactions and therapeutic applications of molecules. For structural analogues of this compound, and indeed for many chiral compounds in pharmacology, the separation and individual evaluation of enantiomers are crucial steps in drug development. This approach allows for the identification of the more active and less toxic enantiomer, leading to the development of safer and more effective therapeutic agents.

Environmental Fate and Biodegradation Research of Branched Chain Fatty Acids

Methodologies for Assessing Biodegradation in Aquatic and Terrestrial Environments

A tiered approach using standardized laboratory tests is employed to evaluate the biodegradability of chemical substances, including BCFAs. ecetoc.orgcefic-lri.org These tests are designed to simulate environmental conditions and determine the rate and extent of microbial degradation. contractlaboratory.com

Screening tests provide a conservative estimate of a chemical's potential to biodegrade in aquatic environments. oup.com These tests, often the first tier in assessing biodegradability, determine if a substance is "readily biodegradable." ecetoc.org They are characterized by using a high concentration of the test substance with a low concentration of microorganisms from a diverse inoculum, typically from wastewater treatment plants. cefic-lri.org Common methods include measuring oxygen consumption or carbon dioxide evolution. oup.comaropha.com A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a specific timeframe, indicating it is unlikely to persist in the environment. aropha.com

Table 1: Overview of Common Screening Tests for Aquatic Biodegradation

| Test Guideline | Method Principle | Measurement | Typical Duration | Pass Level for Ready Biodegradability |

| OECD 301 B | CO₂ Evolution Test | CO₂ production | 28 days | >60% of theoretical CO₂ |

| OECD 301 D | Closed Bottle Test | Dissolved oxygen (DO) depletion | 28 days | >60% of theoretical oxygen demand (ThOD) |

| OECD 301 F | Manometric Respirometry Test | Oxygen consumption in a closed respirometer | 28 days | >60% of ThOD |

| OECD 306 | Biodegradability in Seawater | DOC removal or oxygen consumption | 28-60 days | >70% DOC removal or >60% ThOD |

When a compound fails ready biodegradability screening, simulation tests are performed. These higher-tier studies aim to estimate the rate of biodegradation under more environmentally realistic conditions, such as lower substance concentrations and representative microbial communities from specific environmental compartments. ecetoc.orgcefic-lri.orgnih.gov They are crucial for persistence assessment and exposure modeling. nih.govresearchgate.net

OECD Guideline 308 ("Aerobic and Anaerobic Transformation in Aquatic Sediment Systems") and OECD Guideline 309 ("Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test") are the key simulation tests. nih.govdiva-portal.org OECD 308 studies the fate of chemicals in a system containing both water and sediment, recognizing the sediment as a significant reservoir and site for microbial degradation. nih.govnih.gov OECD 309 focuses on the biodegradation process in the water phase (pelagic zone) with low sediment concentrations. nih.govdiva-portal.org The outcomes of these tests, often expressed as dissipation half-lives (DT50), are highly dependent on experimental parameters like sediment properties, microbial community composition, and oxygen levels. nih.govnih.gov

The fate of chemicals in terrestrial environments is assessed through soil biodegradation studies, such as those described in OECD Guideline 307 ("Aerobic and Anaerobic Transformation in Soil"). nih.govacs.org These studies involve incubating the test substance with soil under controlled aerobic or anaerobic conditions. The rate of degradation is typically monitored by analyzing the concentration of the parent substance over time. nih.gov Factors such as soil type, organic carbon content, moisture, temperature, and the bioavailability of the chemical significantly influence degradation rates. nih.govmdpi.com Sorption to soil particles can reduce the availability of a chemical to microorganisms, often resulting in lower biodegradation rates compared to aqueous systems. nih.gov

Identification of Degradation Products and Metabolic Pathways in Environmental Contexts

The molecular structure of a branched-chain fatty acid is a primary determinant of its biodegradability. nih.govmdpi.com The position and degree of branching can interfere with common metabolic pathways. nih.gov The primary pathway for fatty acid degradation is β-oxidation. researchgate.net However, branching along the carbon chain, particularly at the alpha or beta positions, can hinder this enzymatic process. nih.gov

A critical structural feature of 5,5-Dimethylheptanoic acid is the presence of a quaternary carbon atom at the C-5 position. Research on other BCFAs has shown that anaerobic microbial consortia capable of degrading fatty acids with tertiary carbons via β-oxidation could not degrade those with a quaternary carbon. nih.govresearchgate.net This suggests that compounds like this compound are likely to be persistent, particularly under anaerobic conditions found in sediments and some soils. nih.gov The degradation of BCFAs that does occur often involves an initial β-oxidation to produce intermediates like acetate (B1210297) and propionate, which are then further mineralized. nih.gov

Advanced Analytical Methods for Environmental Detection and Characterization

Accurately detecting and quantifying BCFAs and their degradation products in complex environmental matrices like water, soil, and sediment requires sophisticated analytical techniques. These methods must be sensitive enough to measure the low concentrations typical of environmental contamination. nih.govpjoes.com

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids. rsc.org It offers high separation efficiency and definitive identification based on mass spectra. rsc.org For volatile fatty acids, headspace analysis or derivatization to more volatile esters (e.g., methyl esters) is often employed before GC analysis. oup.compjoes.com

To handle low concentrations and complex matrices, sample preparation and extraction techniques are critical. Solid-phase microextraction (SPME) is a sensitive method used to enrich hydrophobic chemicals from water samples before GC-MS analysis. nih.gov For non-volatile or polar degradation products, high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the method of choice. pjoes.comresearchgate.net These advanced methods are essential for tracking the disappearance of the parent compound and identifying the transient intermediates that form during the biodegradation process. oup.com

Future Research Directions and Academic Applications

Advancements in Stereoselective Synthesis of Complex Branched Fatty Acids

The synthesis of structurally complex branched fatty acids like 5,5-Dimethylheptanoic acid presents a significant challenge in organic chemistry. Future research is expected to focus on the development of novel stereoselective synthetic methods to control the spatial arrangement of atoms, which is crucial for determining the biological activity of these molecules.

Current synthetic strategies for branched fatty acids often involve multi-step processes that may lack high stereocontrol. researchgate.netuni-oldenburg.de Advanced methodologies could include:

Asymmetric Catalysis: Employing chiral catalysts to introduce the gem-dimethyl group with a high degree of stereoselectivity.

Biocatalysis: Utilizing enzymes that can perform specific chemical transformations, offering a greener and more efficient route to these complex structures.

Novel Building Blocks: Designing and synthesizing new chiral starting materials that can be elaborated into the target fatty acid.

Progress in these areas will not only facilitate the synthesis of this compound but also pave the way for the creation of a diverse library of complex BCFAs for biological screening.

In-depth Mechanistic Studies of Biological Activities and Enzyme Interactions

The biological roles of BCFAs are diverse, with evidence suggesting they possess anti-inflammatory, anti-cancer, and neuroprotective properties. nih.gov However, the specific mechanisms through which they exert these effects are not fully understood. For this compound, future research should aim to elucidate its interactions with key biological targets.

Key Research Questions:

Enzyme Interactions: How does this compound interact with enzymes involved in fatty acid metabolism, such as fatty acid synthase (FASN) and acyl-CoA dehydrogenases? nih.gov Understanding these interactions is crucial for deciphering its metabolic fate and potential effects on cellular lipid homeostasis.

Receptor Binding: Does this compound bind to and modulate the activity of specific cellular receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors, which are known to be regulated by fatty acids?

Cellular Signaling: What are the downstream effects of this compound on cellular signaling pathways, particularly those involved in inflammation and cell proliferation?

Detailed mechanistic studies will be essential to validate any potential therapeutic benefits of this compound.

Exploration of Novel Therapeutic Applications and Drug Design based on the Compound's Structure

The unique structure of this compound makes it an interesting scaffold for drug design and the development of novel therapeutic agents. The gem-dimethyl group can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

Potential Therapeutic Areas:

Metabolic Diseases: Given the role of BCFAs in metabolic regulation, derivatives of this compound could be explored for the treatment of conditions like obesity and type 2 diabetes. nih.gov

Oncology: The anti-proliferative effects observed for some BCFAs suggest that novel analogs of this compound could be designed as potential anti-cancer agents. nih.gov

Inflammatory Disorders: The anti-inflammatory properties of BCFAs open the door for developing new treatments for chronic inflammatory diseases. nih.gov

Rational drug design approaches, including computational modeling and structure-activity relationship (SAR) studies, will be instrumental in optimizing the therapeutic potential of this structural motif. mdpi.com

Development of Sustainable Production Methods via Biotechnological Approaches

The chemical synthesis of complex molecules like this compound can be resource-intensive and generate significant waste. Biotechnological production methods offer a more sustainable alternative.

Future Directions in Bioproduction:

Metabolic Engineering: Genetically engineering microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound from renewable feedstocks like glucose. nih.gov This involves introducing and optimizing the necessary biosynthetic pathways.

Enzyme Engineering: Modifying the substrate specificity and catalytic efficiency of key enzymes in the biosynthetic pathway to enhance the yield and purity of the target compound.

Fermentation Optimization: Developing and optimizing fermentation processes to achieve high-titer production of this compound at an industrial scale.

These approaches align with the principles of green chemistry and can contribute to the development of a bio-based economy.

Application in Advanced Materials Science Research Beyond Industrial Uses

The distinct physical properties conferred by the branched structure of this compound suggest its potential use in the development of advanced materials. The gem-dimethyl group can disrupt the packing of hydrocarbon chains, leading to a lower melting point and altered viscosity compared to its linear counterparts.

Potential Applications in Materials Science:

Bio-based Polymers: As a monomer or additive, this compound could be used to create novel bioplastics with tailored properties such as improved flexibility and biodegradability. core.ac.ukacs.org

Lubricants and Surfactants: The branched structure can enhance the performance of lubricants by improving their low-temperature fluidity and thermal stability. researchgate.net Similarly, it could be incorporated into surfactants to modify their self-assembly and interfacial properties.

Functional Materials: The carboxylic acid group provides a handle for further chemical modification, allowing for the incorporation of this branched motif into a variety of functional materials, including coatings and resins.

Research in this area will focus on understanding the structure-property relationships of materials incorporating this compound and exploring their performance in various applications.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of vapors.

- Storage : Keep in a cool, dry place away from strong oxidizers (e.g., HNO).

Refer to SDS guidelines for spill management and disposal, noting that the compound is not classified as hazardous under OSHA standards .

How can researchers optimize the chromatographic separation of this compound from complex mixtures?

Advanced Research Question

- Column selection : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) for optimal retention.

- Detector compatibility : Pair UV detection (210 nm) with evaporative light scattering (ELS) for low-absorbance analytes.

- Method validation : Assess resolution factors (R > 1.5) and peak symmetry. For trace analysis, derivatize with 2,2’-dinitro-5,5’-dithiodibenzoic acid (Ellman’s reagent) to enhance sensitivity .

What strategies are recommended for analyzing the ecological impact of this compound in environmental samples?

Advanced Research Question

- Biodegradation studies : Use OECD 301B tests to assess aerobic degradation rates.

- Toxicity assays : Conduct Daphnia magna or Aliivibrio fischeri bioassays for acute toxicity.

- LC-MS/MS quantification : Detect sub-ppb concentrations in water/soil matrices.

Note that current SDS data lack ecotoxicological profiles, necessitating independent testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.